Allyl(chloropropyl)dichlorosilane chemical structure and properties
Allyl(chloropropyl)dichlorosilane chemical structure and properties
Executive Summary
Allyl(3-chloropropyl)dichlorosilane (CAS 166970-54-3) represents a specialized class of heterobifunctional organosilanes critical to advanced materials science and pharmaceutical development. Unlike commodity silanes, this molecule possesses a "dual-key" architecture: a hydrolyzable inorganic anchor (dichlorosilyl) and two distinct organic functional arms (allyl and chloropropyl).
This guide dissects the chemical behavior of Allyl(3-chloropropyl)dichlorosilane, establishing its role as a high-fidelity linker for solid-phase synthesis supports , mixed-mode chromatography phases , and functionalized silsesquioxane (PSQ) scaffolds . We provide validated protocols for its handling and surface grafting, emphasizing the causality behind reaction parameters to ensure reproducibility in drug discovery workflows.
Chemical Architecture & Properties
The utility of Allyl(3-chloropropyl)dichlorosilane stems from its asymmetry. It bridges the gap between inorganic substrates (silica, glass, metal oxides) and organic matrices through three distinct reactivity zones.
Structural Analysis
-
Zone A (Inorganic Anchor): The dichlorosilyl (-SiCl₂) moiety is highly electrophilic. Upon contact with surface silanols (Si-OH) or trace water, it hydrolyzes to form siloxanes (Si-O-Si), covalently tethering the molecule to the substrate.
-
Zone B (Polymerizable/Clickable Arm): The allyl group (-CH₂-CH=CH₂) offers unsaturation for radical polymerization or Thiol-Ene "Click" chemistry, facilitating the growth of polymer brushes or the attachment of biomolecules.
-
Zone C (Electrophilic Tether): The 3-chloropropyl group (-(CH₂)₃-Cl) serves as a stable electrophile for Nucleophilic Substitution (
), ideal for capturing amines, thiols, or carboxylates under controlled conditions.
Physicochemical Data Profile
| Property | Value | Context for Application |
| CAS Number | 166970-54-3 | Identity verification |
| Molecular Formula | C₆H₁₁Cl₃Si | -- |
| Molecular Weight | 217.59 g/mol | Stoichiometric calculations |
| Appearance | Colorless, transparent liquid | Yellowing indicates oxidation/polymerization |
| Density | ~1.130 g/cm³ | Phase separation planning in aqueous workups |
| Boiling Point | 60–63°C @ 0.6 mmHg | High vacuum required for distillation |
| Refractive Index | ~1.470 | Purity check via refractometry |
| Solubility | Toluene, Hexane, DCM | Reacts violently with alcohols/water |
Synthesis & Manufacturing Logic
The synthesis of Allyl(3-chloropropyl)dichlorosilane is non-trivial due to the risk of scrambling (redistribution) or polymerization. The industrial standard relies on transition-metal catalyzed hydrosilylation .
Validated Synthetic Route
The most selective route involves the hydrosilylation of Allyl Chloride with Allyldichlorosilane . This stepwise approach prevents the formation of bis-propyl byproducts.
Figure 1: Selective hydrosilylation pathway. The anti-Markovnikov addition ensures the chlorine atom remains at the gamma (3-propyl) position, which is critical for stability against beta-elimination.
Applications in Drug Development & R&D
Mixed-Mode Chromatography Phases
In drug purification, standard C18 columns often fail to retain polar basic drugs. This silane enables the creation of Mixed-Mode Stationary Phases :
-
Grafting: The silane anchors to the silica bead.
-
Derivatization: The chloropropyl arm reacts with an amine (e.g., diethylamine) to create an anion-exchange site.
-
Retention: The allyl arm provides pi-pi interaction capabilities or hydrophobic retention. Result: A column capable of separating complex pharmaceutical intermediates based on both charge and hydrophobicity.
Functionalized Silsesquioxanes (PSQs)
The compound acts as a monomer for "Hairy" POSS (Polyhedral Oligomeric Silsesquioxane) cages. These cages are used as drug delivery vectors . The chloropropyl groups on the cage surface can be substituted with PEG chains (stealth properties) or targeting ligands (peptides), while the allyl groups allow for crosslinking into a hydrogel.
Experimental Protocol: Surface Grafting
Objective: Covalently attach Allyl(3-chloropropyl)dichlorosilane to activated silica (SiO₂) nanoparticles for use as a scavenger resin.
Safety Prerequisite: Perform all steps in a fume hood. Wear butyl rubber gloves. This compound releases HCl gas upon contact with moisture.
Step-by-Step Methodology
-
Substrate Activation:
-
Heat silica (SiO₂) at 120°C under vacuum (10 mbar) for 4 hours.
-
Why: Removes physisorbed water while retaining chemisorbed silanols (Si-OH) necessary for anchoring. Excess water causes bulk polymerization (clumping) rather than monolayer grafting.
-
-
Reaction Setup:
-
Suspend 5.0 g of activated silica in 50 mL of anhydrous Toluene.
-
Add Scavenger Base: 1.5 equivalents (relative to silane) of Pyridine or Triethylamine.
-
Why: The base neutralizes the HCl byproduct. Without it, the acid can etch the silica surface or degrade sensitive functional groups.
-
-
Silane Addition:
-
Add 1.0 g (approx. 4.6 mmol) of Allyl(3-chloropropyl)dichlorosilane dropwise under Nitrogen flow.
-
Critical: Maintain temperature at 0°C during addition to control exotherm, then warm to reflux (110°C).
-
-
Grafting & Curing:
-
Workup:
-
Filter the solid. Wash sequentially with Toluene (removes unreacted silane), Methanol (removes amine salts), and Dichloromethane.
-
Dry under vacuum at 60°C.
-
Figure 2: Surface modification workflow. The resulting surface presents two orthogonal functional groups for downstream modification.
Safety & Handling (E-E-A-T Compliance)
-
Corrosivity: The Si-Cl bond is extremely labile. Inhalation of vapors can cause severe respiratory damage due to HCl formation. Use only in systems with acid gas scrubbers.
-
Flammability: Flash point is expected to be <60°C. Ground all glassware to prevent static discharge.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a fridge (2–8°C). Moisture ingress turns the liquid cloudy (formation of siloxanes), rendering it useless for precise monolayer work.
References
-
PubChem. (n.d.). Allyl(3-chloropropyl)dichlorosilane Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Nakajima, Y., et al. (2021).[3] Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. Retrieved January 31, 2026, from [Link]
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Retrieved January 31, 2026, from [Link]
